molecular formula C7H8N4O2S B14665170 9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione CAS No. 40848-30-4

9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione

Cat. No.: B14665170
CAS No.: 40848-30-4
M. Wt: 212.23 g/mol
InChI Key: LFMVZURNICHXPZ-UHFFFAOYSA-N
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Description

9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is a chemical compound with the molecular formula C8H10N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is known for its unique structural features, which include a methyl group at the 9th position and a methylsulfanyl group at the 8th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione typically involves the alkylation of 8-methylthio-9-methylpurine. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) using methyl iodide as the alkylating agent . The reaction conditions include maintaining the temperature at around 50-60°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Demethylated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting enzymes involved in purine metabolism, thereby affecting the synthesis and degradation of nucleotides. The exact molecular pathways and targets are still under investigation, but it is known to interact with adenosine receptors and other purine-binding proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

40848-30-4

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

9-methyl-8-methylsulfanyl-3H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2S/c1-11-4-3(8-7(11)14-2)5(12)10-6(13)9-4/h1-2H3,(H2,9,10,12,13)

InChI Key

LFMVZURNICHXPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC(=O)N2)N=C1SC

Origin of Product

United States

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